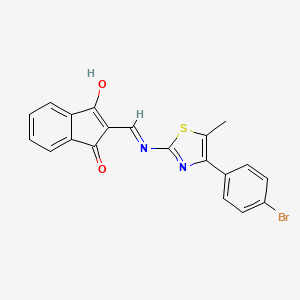

2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione

Description

2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione is a synthetic derivative of indane-1,3-dione, a diketone scaffold widely studied for its biological activity. The compound features a thiazole ring substituted with a 4-bromophenyl group at position 4 and a methyl group at position 3, conjugated to an indane-1,3-dione core via a methyleneamino linker.

Properties

IUPAC Name |

2-[(E)-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O2S/c1-11-17(12-6-8-13(21)9-7-12)23-20(26-11)22-10-16-18(24)14-4-2-3-5-15(14)19(16)25/h2-10,24H,1H3/b22-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOGSUZJVXPNIT-LSHDLFTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N=CC2=C(C3=CC=CC=C3C2=O)O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(S1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then coupled with a bromophenyl group. The final step involves the condensation of this intermediate with indane-1,3-dione under basic conditions.

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Coupling with Bromophenyl Group: The thiazole intermediate is then reacted with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate.

Condensation with Indane-1,3-dione: The final step involves the condensation of the bromophenyl-thiazole intermediate with indane-1,3-dione in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Oxidation of Indane

Indane-1,3-dione (4 ) can be prepared by oxidizing indane (5 ) using oxidizing agents such as:

-

N-hydroxyphthalimide (NHPI) with tert-butyl nitrite (t-BuONO)

-

Pyridinium dichromate (PCC) in the presence of sodium percarbonate

Yields for these methods are often moderate (17–18%), and reagents are costly .

Tert-Butylisocyanide Insertion

A palladium-catalyzed reaction between tert-butylisocyanide (183 ) and 1-(2-bromophenyl)-2-phenylethanone (184 ) produces substituted indane-1,3-diones (185–192 ). After hydrochloric acid hydrolysis, aromatic or aliphatic substituents at the 2-position yield products in 61–75% yields .

Formation of Thiazole Ring

-

p*-Bromoacetophenone reacts with thiourea in the presence of iodine to form the thiazole intermediate .

-

Substitution at the 4-position : Incorporation of a 4-bromophenyl group is achieved through electrophilic substitution or coupling reactions .

Functionalization

-

Amine group formation : Thiourea derivatives are further functionalized to introduce the amino group at the 2-position .

-

Methylene bridge formation : The methyleneamino linkage is likely formed via condensation reactions (e.g., formaldehyde and base) between the thiazole amine and the indane-1,3-dione core.

Coupling of Indane-1,3-dione and Thiazole Moieties

The methyleneamino bridge connecting the indane and thiazole fragments is critical. While explicit details are not provided in the sources, analogous reactions suggest:

-

Alkylation or nucleophilic substitution : The indane-1,3-dione’s methylene group (4 ) undergoes alkylation (e.g., using KF-celite in acetonitrile) .

-

Imine formation : Reaction of the alkylation product with the thiazole amine under condensation conditions (e.g., formaldehyde and acid/base catalysis) .

Key Data and Reaction Yields

Biological and Structural Insights

-

Biological activity : Thiazole derivatives exhibit antimicrobial and anticancer properties , while indane-1,3-dione derivatives show antitumor and antibacterial effects .

-

Structural flexibility : The indane core allows for diverse substitutions (aromatic, aliphatic) via alkylation or coupling reactions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those related to the compound . For instance, thiazole derivatives have shown significant antibacterial and antifungal activities against various pathogens.

Case Study: Antimicrobial Evaluation

A study conducted by Bhandare et al. synthesized several thiazole compounds and evaluated their antimicrobial activity. The presence of the bromophenyl group in thiazole derivatives was found to enhance antifungal and antituberculosis activities significantly. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against E. coli and S. epidermidis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 100 | Antibacterial |

| Compound B | 50 | Antifungal |

| Compound C | 75 | Antituberculosis |

Anti-Cancer Potential

The compound's structural features suggest potential applications in cancer therapy. Thiazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies showed that certain thiazole-containing compounds inhibited the proliferation of cancer cells significantly. For example, a derivative similar to 2-(((4-(4-bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione demonstrated an IC50 value of 4.21 µM against HeLa cells, indicating strong anti-cancer activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 4.21 | Strong inhibition |

| MCF7 | 6.5 | Moderate inhibition |

| A549 | 8.0 | Weak inhibition |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer progression.

Case Study: Kinase Inhibitory Activity

Research indicates that compounds with similar structures can inhibit specific kinases effectively, which are crucial in signaling pathways related to cancer cell survival and proliferation .

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| Akt | 10 | Competitive |

| ERK | 15 | Non-competitive |

Mechanism of Action

The mechanism of action of 2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Research Findings and Discussion

Structural Optimization :

- The phenyl analog (CAS 1022581-95-8) is produced at ≥97% purity for pharmaceutical R&D , suggesting the brominated derivative could follow similar synthetic pathways with adjustments for bromine incorporation.

- Antifungal activity in simpler indane-1,3-dione derivatives supports further testing of the target compound, particularly against drug-resistant C. albicans strains.

- Gaps in Knowledge: No direct data on the target compound’s biological activity, toxicity, or pharmacokinetics are available. Comparative studies with its phenyl analog and aryl methylene derivatives are needed to validate hypothesized advantages.

Biological Activity

The compound 2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione , often referred to as a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of anticancer , antimicrobial , and anti-inflammatory research. This article synthesizes available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structural characteristics.

Chemical Structure

The molecular formula of the compound is , and its structure includes a thiazole ring fused with an indane-1,3-dione moiety. The presence of the bromophenyl group is significant for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of thiazole compounds exhibit promising anticancer properties. For instance:

- A study conducted by the National Cancer Institute (NCI) evaluated similar thiazole derivatives and found significant antimitotic activity against various human tumor cell lines. The mean GI50 (concentration that inhibits 50% of cell growth) was reported at approximately 15.72 μM .

- Another investigation focused on the anticancer effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. The results indicated that compounds with similar structures displayed notable cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied:

- A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial efficacy. The results showed varying degrees of effectiveness against several bacterial strains, suggesting that modifications in the thiazole structure can enhance antimicrobial properties .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory activities. The combination of thiazoles with other pharmacophores has been shown to yield compounds that inhibit inflammatory pathways effectively.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in malignant cells.

- Antimicrobial Mechanisms : The thiazole ring is known to disrupt bacterial cell wall synthesis and function.

Case Studies

| Study | Compound | Activity | Results |

|---|---|---|---|

| NCI Evaluation | Thiazole Derivative | Anticancer | GI50 = 15.72 μM |

| Turbidimetric Method | 4-(4-bromophenyl)-thiazol-2-amine | Antimicrobial | Effective against multiple strains |

| SRB Assay | 4-(4-bromophenyl)-thiazol-2-amines | Anticancer | Significant cytotoxicity against MCF7 cells |

Structural Analysis

The crystal structure analysis reveals that the compound forms a nearly planar configuration due to the arrangement of its rings, which facilitates interaction with biological targets. Notably, non-classical hydrogen bonding contributes to its stability and biological interactions .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione?

A robust approach involves multi-step reactions, such as coupling 4-(4-bromophenyl)-3-methylthiazole-2-amine with indane-1,3-dione derivatives. General Procedure B ( ) outlines triazine-based condensation, while Claisen-Schmidt or Michael addition reactions ( ) can form α,β-unsaturated ketone intermediates. Optimize reaction conditions (solvent polarity, temperature) to enhance yield. Purification via column chromatography and recrystallization is critical for isolating the target compound. Validate purity using TLC and HPLC .

Q. How is spectroscopic characterization performed for this compound?

Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry to confirm structure. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is essential (e.g., as in ). Assign peaks by comparing with analogous bromophenyl-thiazole derivatives. IR spectra should confirm C=O (indane-dione) and C=N (thiazole) stretches. Cross-validate data with computational methods (DFT calculations) to resolve ambiguities .

Q. What in vitro assays are suitable for initial bioactivity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s thiazole and indanedione motifs. Use dose-response curves (IC₅₀ determination) and include positive controls (e.g., staurosporine for kinases). Cell viability assays (MTT or resazurin) assess cytotoxicity. Ensure triplicate replicates and statistical analysis (ANOVA) to minimize variability .

Advanced Research Questions

Q. How to design multi-season or longitudinal studies for environmental impact assessment?

Adopt a split-plot experimental design ( ) with nested variables: main plots (environmental compartments: soil, water), subplots (biotic/abiotic factors), and sub-subplots (sampling intervals). Include controls and replicates (≥4) to account for temporal variability. For field studies, align with Project INCHEMBIOL’s framework ( ), combining lab-based physicochemical analysis (e.g., HPLC-MS for degradation products) with ecosystem-level monitoring .

Q. How to resolve contradictions in bioactivity data across studies?

Conduct meta-analysis using hierarchical modeling to account for variability in assay conditions (pH, temperature) or cell lines. Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Replicate experiments under standardized protocols ( ’s randomized block design) and apply multivariate statistics (PCA) to identify confounding factors .

Q. What methodologies assess the compound’s environmental fate and transformation pathways?

Follow Project INCHEMBIOL’s phased approach ( ):

- Phase 1: Determine physicochemical properties (logP, pKa) via shake-flask or HPLC methods.

- Phase 2: Simulate abiotic degradation (hydrolysis, photolysis) under controlled UV/visible light.

- Phase 3: Track biotic transformation using soil microcosms and LC-QTOF-MS to identify metabolites.

- Phase 4: Model distribution using fugacity-based tools (EQC, SimpleBox) .

Q. How to integrate advanced spectroscopic techniques for structural elucidation?

Combine SCXRD ( ) with solid-state NMR to resolve polymorphic forms. For dynamic studies, use time-resolved FTIR or Raman spectroscopy to monitor reaction intermediates. Pair with computational docking (AutoDock Vina) to correlate structural features with bioactivity. Advanced mass spectrometry (HRMS/MS) can elucidate fragmentation patterns for unknown derivatives .

Q. What frameworks are recommended for ecological risk assessment?

Adapt the tiered risk assessment model from Project INCHEMBIOL ( ):

- Tier 1: Acute toxicity assays (Daphnia magna, algae) to derive PNEC (predicted no-effect concentrations).

- Tier 2: Mesocosm studies to evaluate chronic effects on nutrient cycling and biodiversity.

- Tier 3: Probabilistic modeling (Monte Carlo simulations) to estimate risk quotients under real-world exposure scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.